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Compound of Interest

5-Amino-1H-indazole-7-carboxylic
Compound Name: d
aci

Cat. No.: B582011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of 5-
Amino-1H-indazole-7-carboxylic acid, a key building block in medicinal chemistry.[1] Due to
the limited availability of published experimental spectra for this specific molecule, this
document presents a predictive analysis based on established principles of spectroscopy and
data from analogous structures. The information herein serves as a robust reference for the
identification, characterization, and quality control of this compound in a research and
development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 5-Amino-1H-indazole-7-carboxylic acid. These
predictions are derived from the analysis of its functional groups (amino, carboxylic acid,
indazole ring) and comparison with spectroscopic data for related indazole derivatives.[2][3][4]

[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure.[6][7] The predicted
chemical shifts for 5-Amino-1H-indazole-7-carboxylic acid are presented in DMSO-ds, a
common solvent for heterocyclic compounds.[2][8]
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Table 1: Predicted *H NMR Data (Solvent: DMSO-ds, 400 MHz)

Chemical Shift (6,
ppm)

Multiplicity

Number of Protons  Assignment

Carboxylic Acid (-

~13.0-12.0 Broad Singlet 1H

COOH)
~11.5 Broad Singlet 1H Indazole N-H
~8.10 Singlet 1H H-3
~7.45 Doublet, J = 2.0 Hz 1H H-6
~6.80 Doublet, J = 2.0 Hz 1H H-4
~5.50 Broad Singlet 2H Amino (-NH2)

Table 2: Predicted 13C NMR Data (Solvent: DMSO-ds, 100 MHz)

Chemical Shift (6, ppm)

Assignment

~168.0 C-7 Carboxylic Acid (-COOH)
~145.0 C-5 (Carbon bearing -NH2)
~142.0 C-7a (Ring junction)

~135.0 C-3

~125.0 C-3a (Ring junction)

~120.0 C-6

~110.0 C-7 (Carbon bearing -COOH)
~105.0 C-4

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted

absorption bands for 5-Amino-1H-indazole-7-carboxylic acid are characteristic of its amine,
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carboxylic acid, and heterocyclic ring structures.

Table 3: Predicted IR Absorption Data

Wavenumber (cm~12)

Intensity

Assignment

3500 - 3300 Medium, Sharp (two bands) N-H Stretch (Primary Amine)
O-H Stretch (Carboxylic Acid,
3300 - 2500 Strong, Very Broad
H-bonded)
~3100 Medium N-H Stretch (Indazole)
C=0 Stretch (Carboxylic Acid,
1720 - 1680 Strong, Sharp )
Dimer)[9][10]
1640 - 1600 Medium N-H Bend (Primary Amine)
) C=C and C=N Stretch
1600 - 1450 Medium-Strong ) )
(Aromatic/Indazole Ring)
C-0O Stretch (Carboxylic Acid)
1320 - 1210 Strong
[10]
) O-H Bend (Out-of-plane,
960 - 900 Medium, Broad

Carboxylic Acid)[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and aspects of its structure.[11][12]

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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m/z Ratio Predicted Identity Notes
Molecular lon (Calculated for
177 [M]*
CsH7N302)
Loss of ammonia from the
160 [M - NHs]* amino group and an adjacent
proton.
Loss of water from the
159 [M - H20]* carboxylic acid and indazole N-
H.
132 [M - COOH]* Loss of the carboxyl radical.
Subsequent fragmentation,
104 [C7HeN2]* loss of CO from the [M - NHs]*

fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above
for a solid organic compound such as 5-Amino-1H-indazole-7-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it
in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a 5 mm NMR tube.[8] Ensure
the sample is fully dissolved; sonication may be used to aid dissolution.

 Instrument Setup: The analysis is performed on an NMR spectrometer operating at a field
strength of 400 MHz for *H or higher.[13] The probe is tuned and matched to the appropriate
frequency. Shimming is performed to optimize the magnetic field homogeneity.

o Data Acquisition:

o 'H NMR: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse
angle, a spectral width of approximately -2 to 14 ppm, a relaxation delay of 1-2 seconds,
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and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a
good signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse sequence is used. Key parameters include a 30-45°
pulse angle, a wider spectral width (e.g., 0 to 200 ppm), and a longer relaxation delay (2-5
seconds). A significantly higher number of scans (e.g., 1024 or more) is required due to
the lower natural abundance of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (DMSO-ds at 2.50 ppm for *H and the DMSO-de septet at 39.52 ppm for 13C).

IR Spectroscopy (FTIR-ATR)

e Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the
crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

 Instrument Setup: The FTIR spectrometer is allowed to warm up and stabilize. A background
spectrum of the clean, empty ATR crystal is collected. This background is automatically
subtracted from the sample spectrum.

o Data Acquisition: The anvil of the ATR accessory is lowered to ensure firm contact between
the sample and the crystal. The spectrum is recorded, typically by co-adding 16 to 32 scans
over a range of 4000 to 400 cm~! with a resolution of 4 cm~1.

o Data Processing: The resulting spectrum is displayed in terms of transmittance or
absorbance versus wavenumber (cm~1). The peaks are labeled with their corresponding
wavenumber values. The ATR crystal should be thoroughly cleaned with a suitable solvent
(e.g., isopropanol or acetone) after analysis.[14]

Mass Spectrometry (LC-MS)

e Sample Preparation: A stock solution of the sample is prepared by dissolving ~1 mg in 1 mL
of a suitable solvent (e.g., methanol or acetonitrile).[15] This stock is then serially diluted to a
final concentration of approximately 1-10 pg/mL using the mobile phase as the diluent.[15]
The final solution must be filtered to prevent particulates from entering the system.[15]

¢ Instrumentation (LC-MS):
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o Liquid Chromatography (LC): A reversed-phase C18 column is typically used. The mobile
phase often consists of a gradient of water and acetonitrile or methanol, with a small
amount of acid (e.g., 0.1% formic acid) to facilitate protonation.

o Mass Spectrometry (MS): An electrospray ionization (ESI) source is used, typically in
positive ion mode to protonate the molecule ([M+H]*). The mass analyzer (e.g.,
guadrupole or time-of-flight) is set to scan a mass range appropriate for the expected
molecular weight (e.g., m/z 50-500).

o Data Acquisition: The prepared sample is injected into the LC system. As the compound
elutes from the column, it enters the MS source where it is ionized. The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z), and the detector records their
abundance.

o Data Analysis: The resulting mass spectrum shows the relative intensity of ions at different
m/z values. The peak corresponding to the protonated molecule ([M+H]*) is identified to
confirm the molecular weight. Fragmentation data (MS/MS) can be acquired to further
confirm the structure by isolating the parent ion and inducing fragmentation.[16]

Workflow for Spectroscopic Characterization

The following diagram illustrates a standard workflow for the complete spectroscopic
characterization and structure confirmation of a synthesized chemical compound like 5-Amino-
1H-indazole-7-carboxylic acid.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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